molecular formula C11H20N2O3S B3015343 4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one CAS No. 2248664-11-9

4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one

Cat. No.: B3015343
CAS No.: 2248664-11-9
M. Wt: 260.35
InChI Key: CXEHZQPFBZNAKY-UHFFFAOYSA-N
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Description

4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethenylsulfonylethyl group and a propan-2-yl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of piperazine with an appropriate sulfonyl chloride to introduce the ethenylsulfonylethyl group. This is followed by alkylation with an isopropyl halide to attach the propan-2-yl group. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform and may involve catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethenyl group or to modify the piperazine ring.

    Substitution: The sulfonylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce de-ethenylated piperazine derivatives.

Scientific Research Applications

4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The ethenylsulfonylethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Sulfonylethyl)-3-propan-2-ylpiperazin-2-one: Lacks the ethenyl group, resulting in different reactivity and applications.

    4-(2-Ethenylsulfonylethyl)-3-methylpiperazin-2-one: Substituted with a methyl group instead of a propan-2-yl group, affecting its chemical properties.

Uniqueness

4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-(2-ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-4-17(15,16)8-7-13-6-5-12-11(14)10(13)9(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEHZQPFBZNAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCN1CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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